An In-depth Technical Guide to 2,3-Dimethylnonane: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dimethylnonane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2,3-dimethylnonane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
2,3-Dimethylnonane is a branched-chain alkane, a saturated hydrocarbon. Its fundamental structure consists of a nonane (B91170) backbone with two methyl group substituents at the second and third carbon positions.
The structural formula can be represented as CH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃. For unambiguous database referencing, the following identifiers are used:
The molecule's geometry adopts a staggered conformation to minimize steric hindrance between the adjacent methyl groups and the main hydrocarbon chain. This spatial arrangement is a key factor influencing its physical properties by affecting molecular surface area and van der Waals interactions.[6]
Physicochemical Properties
The quantitative physicochemical properties of 2,3-dimethylnonane are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 156.31 g/mol | [2][3][4] |
| Boiling Point | 186 - 186.9 °C (at 760 mmHg) | [4][5][9] |
| Melting Point | -57.06 °C (estimate) | [4][9] |
| Density | 0.741 - 0.748 g/mL (at 20°C) | [4][5][6][7] |
| Refractive Index | 1.416 - 1.421 | [4][5][6][7] |
| Vapor Pressure | 0.889 mmHg (at 25°C) | [5] |
| Flash Point | 114.4 °C | [5] |
| Enthalpy of Combustion (ΔHcomb) | ~ -7,420 kJ/mol | [6] |
| LogP (Predicted) | 6.23 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent purification of 2,3-dimethylnonane are outlined below. These protocols are based on established chemical principles for alkane synthesis and purification.
The primary industrial synthesis of 2,3-dimethylnonane involves the alkylation of a nonane precursor with a suitable methylating agent. Friedel-Crafts alkylation is a commonly employed method.
Methodology: Friedel-Crafts Alkylation
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Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.
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Reagents:
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Nonane (substrate)
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Methylating agent (e.g., methyl chloride or methanol)
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Catalyst: Aluminum chloride (AlCl₃) or a zeolite catalyst (e.g., H-ZSM-5).
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Procedure: a. The nonane and the chosen catalyst (e.g., AlCl₃) are charged into the reaction flask. b. The mixture is heated to the target temperature, typically between 80-110°C.[6] c. The methylating agent is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. d. The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like Gas Chromatography (GC). e. Upon completion, the reaction mixture is cooled to room temperature.
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Work-up: a. The catalyst is quenched by the slow addition of ice-cold water or a dilute acid solution. b. The organic layer is separated from the aqueous layer using a separatory funnel. c. The organic phase is washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. d. The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). e. The drying agent is removed by filtration to yield the crude product mixture.
Yields for this process are typically in the range of 60-70%, with purity levels dependent on the catalyst and reaction conditions.[6]
Post-synthesis, the crude product requires purification to remove unreacted starting materials, isomers, and other byproducts. Fractional distillation is the standard method.
Methodology: Fractional Distillation and Purity Analysis
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Apparatus: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
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Procedure: a. The crude 2,3-dimethylnonane is placed in the distillation flask along with boiling chips. b. The apparatus is heated gently. Due to its relatively high boiling point (186°C at 1 atm), distillation can be performed under reduced pressure to lower the required temperature and prevent thermal decomposition.[6] c. The vapor passes through the fractionating column, where components are separated based on their boiling points. d. The fraction that distills over at the boiling point corresponding to 2,3-dimethylnonane is collected in the receiving flask.
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Purity Confirmation: a. The purity of the collected fraction is assessed using Gas Chromatography-Mass Spectrometry (GC-MS). b. The GC separates the components of the sample, and the MS provides mass spectra for each component, allowing for definitive identification and quantification. c. Purity levels exceeding 95% are typically achievable with this method.[6]
Visualization of Experimental Workflow
The logical flow from synthesis to a purified final product can be visualized. The following diagram illustrates the key stages of the synthesis and purification protocol described above.
References
- 1. Nonane, 2,3-dimethyl- [webbook.nist.gov]
- 2. 2,3-Dimethylnonane | C11H24 | CID 520397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,3-dimethylnonane | 2884-06-2 [chemicalbook.com]
- 5. 2884-06-2 2,3-dimethylnonane 2,3-dimethylnonane - CAS Database [chemnet.com]
- 6. 2,3-Dimethylnonane (2884-06-2) for sale [vulcanchem.com]
- 7. 2,3-dimethylnonane [stenutz.eu]
- 8. Nonane, 2,3-dimethyl- [webbook.nist.gov]
- 9. chembk.com [chembk.com]
